molecular formula C9H9ClN2O2 B2714160 8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267774-71-9

8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2714160
CAS No.: 1267774-71-9
M. Wt: 212.63
InChI Key: CCKOPZTUSWMHBY-UHFFFAOYSA-N
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Description

The compound “8-amino-6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a heterocyclic compound. It is a derivative of the benzoxazine family . Benzoxazines are valuable kinds of oxygen-containing heterocycles widely found in nature . They have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of benzoxazine derivatives has been considered for many organic and pharmaceutical chemists . These compounds have been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is complex and involves various functional groups. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .


Chemical Reactions Analysis

The chemical reactions involving benzoxazine derivatives are diverse and depend on the specific functional groups present in the molecule. For instance, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,2,4-Triazole and benzoxazinones have been synthesized for their antimicrobial activities. These compounds, including variations of the 1,2,4-triazol-3-one derivatives and triazolo[3,4-b][1,3]benzoxazole, exhibit good to moderate activities against various microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Molecular Structure Analysis

The detailed molecular structure analysis of benzoxazinone derivatives has contributed significantly to understanding the compound's chemical properties. For example, the structural elucidation of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one provides insights into its potential chemical behavior and interactions, offering a foundation for further chemical and pharmacological research (Hwang et al., 2006).

Inhibitors of C1r Serine Protease

A series of 2-amino-4H-3,1-benzoxazin-4-ones have been explored as inhibitors of the C1r serine protease, a key enzyme in the complement cascade. This research is particularly relevant to Alzheimer's disease, as complement activation by beta-amyloid may contribute to neuropathology. Some compounds show improved potency and selectivity for C1r over other proteases, indicating their potential for therapeutic development (Hays et al., 1998).

Ring Transformation in Synthetic Chemistry

The transformation of benzoxazepines into spirobenzoxazoles and the synthesis of various triazines and triazepines demonstrate the compound's versatility in organic synthesis. These processes highlight innovative approaches to creating complex molecules with potential biological activities, including anti-tumor agents (Kurasawa et al., 1988).

Hydrolysis Studies

Research into the hydrolysis of benzoxazinone derivatives, such as the study on the reaction of acetylenecarboxylic acid with amines, has provided valuable insights into the chemical properties and reactions of these compounds. Understanding their hydrolysis behavior under various conditions is essential for their application in chemical synthesis and potential drug development (Iwanami et al., 1964).

Safety and Hazards

The safety and hazards associated with benzoxazine derivatives depend on the specific compound and its intended use. For instance, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions in the research of benzoxazine derivatives could involve the development of new synthesis methods, investigation of their biological properties, and exploration of their potential applications in medicinal chemistry .

Properties

IUPAC Name

8-amino-6-chloro-2-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-4-9(13)12-7-3-5(10)2-6(11)8(7)14-4/h2-4H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKOPZTUSWMHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC(=CC(=C2O1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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